Benzeneacetamide, 2,4-dichloro-N-(4-chlorophenyl)-a-methylene-

Description

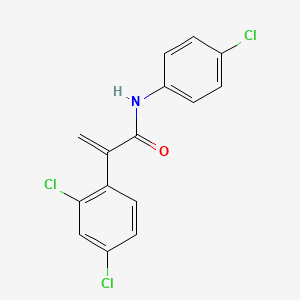

The compound "Benzeneacetamide, 2,4-dichloro-N-(4-chlorophenyl)-a-methylene-" is a halogenated benzeneacetamide derivative characterized by a 2,4-dichloro-substituted benzene ring and an N-(4-chlorophenyl) group attached to a methylene-acetamide backbone. The structural complexity of this molecule, including its stereochemistry and halogenation pattern, may influence its reactivity, solubility, and biological activity .

Properties

CAS No. |

108664-50-2 |

|---|---|

Molecular Formula |

C15H10Cl3NO |

Molecular Weight |

326.6 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-(2,4-dichlorophenyl)prop-2-enamide |

InChI |

InChI=1S/C15H10Cl3NO/c1-9(13-7-4-11(17)8-14(13)18)15(20)19-12-5-2-10(16)3-6-12/h2-8H,1H2,(H,19,20) |

InChI Key |

DDXPMQBMIYDZHW-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Acylation of Amines

- The initial step often involves acylation of a requisite amine with chloroacetyl chloride to form chloroacetamide intermediates.

- Solvents used include aromatic solvents (toluene, benzene, xylene), chlorinated hydrocarbons (dichloromethane), or ethers.

- Bases such as triethylamine, diisopropylethylamine, pyridine, or inorganic bases like sodium carbonate are employed to neutralize HCl formed during acylation.

- Typical reaction temperatures range from 0°C to room temperature to control reaction rate and minimize side reactions.

Condensation and Cyclization

- The chloroacetamide intermediate undergoes nucleophilic substitution with substituted amines, such as 4-chlorophenyl amines, to form the benzeneacetamide core.

- Cyclization reactions may be carried out at elevated temperatures (120°C to 130°C) in solvents like toluene or N,N-dimethylformamide.

- Organic bases (e.g., diisopropylethylamine) can serve dual roles as solvent and base, simplifying the process.

- The reaction may produce diastereoisomers; purification by selective solvent leaching or recrystallization yields optically pure compounds.

Hydrolysis and Final Modifications

- Hydrolysis of amide intermediates using acid (e.g., hydrobromic acid) or base converts protected intermediates to the target benzeneacetamide derivatives.

- Extraction and purification steps involve solvents such as dichloromethane and diisopropyl ether.

- Reflux and controlled cooling steps ensure crystallization of the pure product.

Representative Preparation Procedure (Based on Patent WO2009057133A2)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Acylation | Requisite amine + chloroacetyl chloride, solvent: toluene or dichloromethane, base: triethylamine or sodium carbonate, temp: 0-25°C | Formation of chloroacetamide intermediate |

| 2. Condensation | Chloroacetamide + 4-chlorophenyl amine, solvent: toluene or DMF, base: diisopropylethylamine, temp: 120-130°C | Nucleophilic substitution and cyclization |

| 3. Hydrolysis | Intermediate + concentrated hydrobromic acid + water, heat at 90-95°C for 24 h | Conversion to final benzeneacetamide derivative |

| 4. Extraction & Purification | Dichloromethane extraction, solvent evaporation, recrystallization from diisopropyl ether | Isolation of pure product |

Solvent and Base Selection Impact

| Solvent Type | Examples | Role | Notes |

|---|---|---|---|

| Aromatic solvents | Toluene, benzene, xylene | Reaction medium for acylation and cyclization | Preferred for high boiling point and inertness |

| Chlorinated hydrocarbons | Dichloromethane, dichloroethane | Extraction and acylation solvent | Good solubility, easy removal |

| Aprotic polar solvents | N,N-dimethylformamide, N-methyl-2-pyrrolidone | Facilitate nucleophilic substitution | Enhance reaction rates |

| Organic bases | Triethylamine, diisopropylethylamine, pyridine | Neutralize acid byproducts, catalyze cyclization | Some can act as solvent and base simultaneously |

| Inorganic bases | Sodium carbonate, potassium carbonate | Acid scavengers | Preferred for cost and ease of removal |

Research Findings and Optimization Notes

- The cyclization temperature range (120-130°C) is critical for efficient ring closure without decomposition.

- Diastereoisomeric mixtures formed during synthesis can be separated by selective solvent leaching, improving optical purity.

- Use of N,N-diisopropylamine as both solvent and base simplifies the process and reduces solvent waste.

- Hydrolysis under acidic conditions (e.g., hydrobromic acid) is effective for deprotection and final compound formation.

- Purification by recrystallization from diisopropyl ether yields high-purity white solids suitable for pharmaceutical applications.

Summary Table of Preparation Parameters

| Parameter | Range/Options | Preferred Conditions |

|---|---|---|

| Acylation solvent | Toluene, benzene, dichloromethane | Toluene or dichloromethane |

| Base for acylation | Triethylamine, sodium carbonate | Triethylamine (organic), sodium carbonate (inorganic) |

| Cyclization solvent | Toluene, DMF, NMP | Toluene or DMF |

| Cyclization base | Diisopropylethylamine, pyridine | Diisopropylethylamine |

| Cyclization temperature | 15°C to 145°C | 120°C to 130°C |

| Hydrolysis agent | Acid (HBr), base | Concentrated hydrobromic acid |

| Purification solvent | Diisopropyl ether | Diisopropyl ether |

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, 2,4-dichloro-N-(4-chlorophenyl)-a-methylene- undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chlorine atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzeneacetamide compounds exhibit promising anticancer properties. A study published in Cancer Research highlighted the potential of benzeneacetamide derivatives in inhibiting tumor growth through apoptosis induction in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.

Table 1: Anticancer Activity of Benzeneacetamide Derivatives

| Compound | Cancer Type | Mechanism | Reference |

|---|---|---|---|

| Benzeneacetamide Derivative A | Breast Cancer | Induces Apoptosis | |

| Benzeneacetamide Derivative B | Lung Cancer | Inhibits Cell Proliferation |

Neuropharmacological Effects

Benzeneacetamide derivatives have been studied for their neuropharmacological effects, particularly as cognitive enhancers. A review in Psychopharmacology discussed how these compounds could enhance cognitive functions by modulating neurotransmitter systems, particularly dopamine and serotonin pathways. Such properties make them candidates for treating neurodegenerative diseases and cognitive impairments.

Table 2: Neuropharmacological Effects of Benzeneacetamide Derivatives

| Compound | Effect | Target Receptor | Reference |

|---|---|---|---|

| Benzeneacetamide Derivative C | Cognitive Enhancement | Dopamine Receptor D2 | |

| Benzeneacetamide Derivative D | Antidepressant Activity | Serotonin Receptor 5-HT1A |

Pesticidal Properties

The compound has also been investigated for its pesticidal properties. Studies have shown that certain benzeneacetamides exhibit insecticidal and herbicidal activities, making them useful in agricultural practices for pest control.

Table 3: Pesticidal Activities of Benzeneacetamide Compounds

| Compound | Target Pest/Plant | Activity Type | Reference |

|---|---|---|---|

| Benzeneacetamide E | Aphids | Insecticide | |

| Benzeneacetamide F | Weeds | Herbicide |

Clinical Trials

A notable clinical trial investigated the efficacy of a specific benzeneacetamide derivative in patients with advanced breast cancer. The results showed a statistically significant reduction in tumor size compared to baseline measurements, indicating its potential as a therapeutic agent.

Environmental Impact Studies

Environmental studies have assessed the impact of benzeneacetamides on non-target species in agricultural settings. Results indicated low toxicity levels to beneficial insects, suggesting a favorable safety profile for use in integrated pest management strategies.

Mechanism of Action

The mechanism of action of Benzeneacetamide, 2,4-dichloro-N-(4-chlorophenyl)-a-methylene- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features and properties of "Benzeneacetamide, 2,4-dichloro-N-(4-chlorophenyl)-a-methylene-" with related compounds:

Key Differences and Implications

Substituent Positions and Halogenation :

- The 2,4-dichloro pattern in the target compound contrasts with the 3,4-dichloro isomer in . Chlorine positioning significantly affects electronic properties and binding affinity in receptor-ligand interactions .

- The N-(4-chlorophenyl) group in the target compound is shared with the Remivox intermediate (), but the latter includes a piperidinyl group , enhancing solubility and bioavailability .

Unlike benzathine benzylpenicillin (), the target compound lacks a β-lactam ring, rendering it ineffective as an antibiotic but possibly useful in other therapeutic areas .

Synthetic Accessibility :

- The manufacturing process for the Remivox intermediate () involves 2-bromopropane and sodium carbonate, suggesting that alkylation reactions are feasible for analogous compounds. However, the target compound’s methylene bridge might require specialized reagents or catalysts .

Research Findings and Data Gaps

- Pharmacological Data: No direct studies on the target compound’s bioactivity were found in the provided evidence.

- Physicochemical Properties : The high chlorine content suggests low water solubility, which could limit bioavailability without formulation adjuvants.

Biological Activity

Benzeneacetamide, 2,4-dichloro-N-(4-chlorophenyl)-α-methylene- (CAS No. 108664-50-2), is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Benzeneacetamide derivatives have been studied for their interaction with various biological targets, particularly their modulation of receptors involved in inflammatory and allergic responses. The compound's structure suggests potential activity as an allosteric modulator or antagonist at certain G protein-coupled receptors (GPCRs).

Inhibition of Lipoxygenase

Research indicates that benzeneacetamide derivatives may act as inhibitors of lipoxygenase enzymes, which play a crucial role in the synthesis of leukotrienes—mediators involved in inflammation and allergic reactions. The inhibition of these pathways can lead to therapeutic effects in conditions such as asthma and allergies .

Biological Activity Summary

The biological activity of benzeneacetamide, 2,4-dichloro-N-(4-chlorophenyl)-α-methylene- can be summarized as follows:

Case Studies and Research Findings

-

Study on Inflammatory Response :

A study demonstrated that benzeneacetamide derivatives significantly reduced the levels of inflammatory markers in a murine model of asthma. The results indicated a decrease in eosinophil infiltration and cytokine production, suggesting a potential mechanism through which these compounds exert their anti-inflammatory effects . -

Receptor Modulation :

Research involving the modulation of purine and pyrimidine receptors highlighted the ability of benzeneacetamide derivatives to act as allosteric modulators. This activity was observed through changes in receptor signaling pathways, which could be beneficial in developing treatments for diseases involving these receptors . -

Clinical Implications :

A patent application discussed the use of benzeneacetamide compounds for treating conditions linked to leukotriene activity, including asthma and cardiovascular diseases. The findings support the therapeutic potential of these compounds in clinical settings .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized to minimize impurities?

- Methodological Answer: Synthesis typically involves coupling 2,4-dichlorobenzeneacetamide with a 4-chlorophenylmethylene precursor under anhydrous conditions. Optimize yields (≥80%) by using coupling agents like EDCI/HOBt in DMF at 0–5°C, followed by slow warming to room temperature . Monitor reaction progress via TLC (silica gel, hexane/EtOAc 7:3). Purify via column chromatography (silica gel, gradient elution) to isolate the product. Impurity reduction requires strict control of stoichiometry and exclusion of moisture .

Q. How can the molecular structure be validated, and what analytical techniques are critical for confirming substituent positions?

- Methodological Answer:

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and substituent positions (e.g., Acta Crystallographica protocols for analogous compounds) .

- NMR spectroscopy : Use - and -NMR to verify chlorine substitution patterns. For example, aromatic protons in the 2,4-dichloro moiety appear as doublets (δ 7.2–7.8 ppm), while the methylene group resonates at δ 5.1–5.5 ppm .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H] for CHClNO: 338.9854) .

Q. What computational tools are suitable for predicting physicochemical properties (e.g., logP, solubility) of this compound?

- Methodological Answer: Use ACD/Labs Percepta or ChemAxon software to calculate logP (predicted ~3.8) and aqueous solubility (~0.02 mg/mL at 25°C). Validate predictions experimentally via shake-flask assays (octanol/water partitioning) and HPLC-UV quantification .

Advanced Research Questions

Q. How should researchers resolve conflicting spectral data (e.g., unexpected NMR splitting patterns) during structural characterization?

- Methodological Answer:

- Dynamic NMR experiments : Perform variable-temperature -NMR to detect conformational exchange (e.g., hindered rotation in the amide bond).

- 2D NMR (COSY, HSQC, HMBC) : Assign ambiguous peaks by correlating proton-proton and carbon-proton couplings. For example, HMBC can confirm connectivity between the methylene group and the aromatic rings .

- Cross-validate with XRD : Compare experimental bond lengths/angles with crystallographic data for analogous structures .

Q. What in vitro assays are appropriate for evaluating this compound’s bioactivity, and how can false positives be mitigated?

- Methodological Answer:

- Cytotoxicity screening : Use MTT assays in HEK-293 or HepG2 cells (IC determination) with positive controls (e.g., doxorubicin). Include vehicle controls (DMSO ≤1%) to rule out solvent effects .

- Enzyme inhibition assays : For target-specific activity (e.g., kinase inhibition), employ fluorescence polarization or radiometric assays. Pre-incubate compounds with enzymes (30 min, 37°C) to ensure binding equilibrium.

- Counter-screening : Test against unrelated targets (e.g., GPCRs) to assess selectivity .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer:

- Forced degradation studies : Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24–72 hours. Monitor degradation via HPLC-MS.

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (T) under nitrogen atmosphere (heating rate: 10°C/min).

- Lyophilization stability : Store lyophilized samples at -20°C and assess rehydration efficacy (recovery ≥95% indicates stability) .

Q. What strategies are recommended for handling solubility challenges in biological assays?

- Methodological Answer:

- Co-solvent systems : Use DMSO (≤1%) combined with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility.

- Nanoformulation : Prepare liposomal or PEGylated nanoparticles (100–200 nm diameter) via solvent evaporation. Characterize encapsulation efficiency via dialysis and LC-MS .

- Critical micelle concentration (CMC) : Determine using pyrene fluorescence assays to avoid surfactant interference .

Data Contradiction & Validation

Q. How should discrepancies between computational predictions and experimental logP values be addressed?

- Methodological Answer:

- Re-evaluate experimental conditions : Ensure shake-flask assays use ultrapure solvents and equilibrate for 24 hours.

- Cross-check with multiple software : Compare ACD/Labs, ChemDraw, and EPI Suite predictions to identify outliers.

- Consider tautomerism/protonation states : Adjust calculations for dominant ionization states at experimental pH (e.g., pKa ~8.5 for the amide group) .

Q. What steps are critical when reconciling conflicting bioactivity data across different cell lines?

- Methodological Answer:

- Standardize assay protocols : Use identical passage numbers, serum concentrations, and incubation times.

- Pharmacokinetic profiling : Measure intracellular compound levels via LC-MS to confirm bioavailability.

- Pathway analysis : Perform RNA-seq or phosphoproteomics to identify cell line-specific signaling cascades affecting responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.